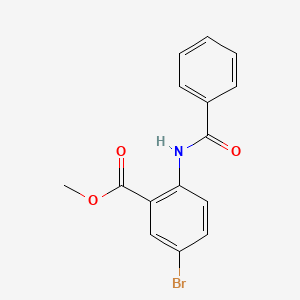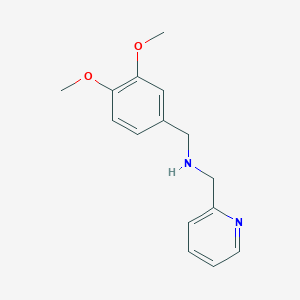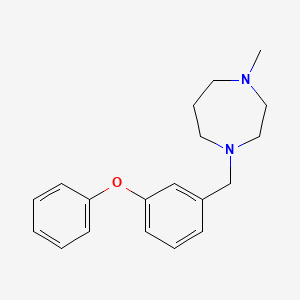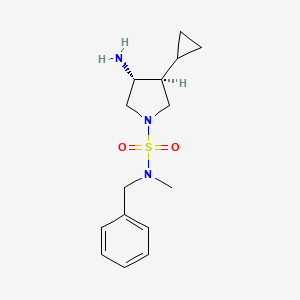![molecular formula C18H12N2O4 B5675263 1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione CAS No. 294891-82-0](/img/structure/B5675263.png)
1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione
Overview
Description
1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a benzoxazinone moiety fused with a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot method can also be performed under microwave conditions to enhance reaction efficiency . The reaction conditions favor the formation of the benzoxazinone ring, which is a key structural component of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with amines to form sulfonamides while retaining the benzoxazine moiety.
Ring-Opening Reactions: Excess amine can lead to the opening of the oxazine ring, forming different benzamide derivatives.
Common Reagents and Conditions
Aniline and Piperidine: These amines are commonly used in substitution reactions with the compound.
Acetic Acid: Used as a catalyst in the synthesis of the compound.
Major Products
Sulfonamides: Formed from the reaction with equimolar amounts of aniline and piperidine.
Benzamide Derivatives: Result from the ring-opening reactions with excess amine.
Scientific Research Applications
1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound has potential as a protease inhibitor, particularly against human leukocyte elastase, which is involved in tissue degeneration.
Materials Science: The unique structural properties of the compound make it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: The compound’s ability to form stable complexes with various biological molecules makes it useful in studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as proteases. The benzoxazinone moiety can inhibit the activity of enzymes like human leukocyte elastase by forming stable complexes with the enzyme’s active site . This inhibition prevents the enzyme from degrading tissue, which is beneficial in treating conditions involving excessive tissue breakdown.
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These compounds are structurally similar to benzoxazinones and share similar biological activities, such as enzyme inhibition.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
1-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione is unique due to its combined benzoxazinone and pyrrolidine-2,5-dione structure, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-15-8-9-16(22)20(15)12-5-3-4-11(10-12)17-19-14-7-2-1-6-13(14)18(23)24-17/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQQSFVNZUUTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174372 | |
| Record name | 1-[3-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294891-82-0 | |
| Record name | 1-[3-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294891-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(3-ethylisoxazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5675181.png)

![4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5675200.png)
![N,N-dimethyl-4-[(1-methyl-1H-indol-6-yl)carbonyl]-1-piperazinesulfonamide](/img/structure/B5675207.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5675211.png)



![2-benzyl-9-(2-ethoxypropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5675246.png)
![N-[4-[(2-ethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B5675250.png)
![(3S,4S)-1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B5675252.png)
![7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5675255.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B5675258.png)
